Clinical Efficacy of Flurandrenolide Tape Surpasses Diflorasone Diacetate Ointment in Psoriasis
In a direct head-to-head clinical trial, Flurandrenolide delivered via an occlusive tape formulation demonstrated superior efficacy compared to the superpotent diflorasone diacetate 0.05% ointment. The flurandrenolide tape (4 µg/cm²) was applied once daily, while the comparator ointment was applied twice daily, yet the tape still produced better clinical outcomes [1].
| Evidence Dimension | Clinical efficacy in plaque psoriasis |
|---|---|
| Target Compound Data | Flurandrenolide tape (4 µg/cm²), applied once daily for up to 16 hours. |
| Comparator Or Baseline | Diflorasone diacetate 0.05% ointment, applied twice daily. |
| Quantified Difference | Flurandrenolide tape-treated plaques showed consistently greater clearing in terms of erythema, scaling, induration, and treatment success for all plaques. |
| Conditions | Investigator-blinded, randomized, bilateral paired-comparison study of 30 patients over 4 weeks. |
Why This Matters
This data demonstrates that Flurandrenolide in a specialized vehicle can outperform a higher-frequency, superpotent comparator ointment, justifying its selection for specific therapeutic or research applications requiring enhanced delivery and efficacy.
- [1] Krueger, G. G., et al. (1998). Comparative efficacy of once-daily flurandrenolide tape versus twice-daily diflorasone diacetate ointment in the treatment of psoriasis. Journal of the American Academy of Dermatology, 38(2 Pt 1), 186-90. View Source
